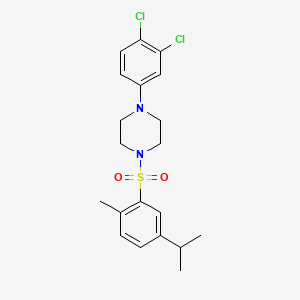

1-(3,4-Dichlorophenyl)-4-((5-isopropyl-2-methylphenyl)sulfonyl)piperazine

Description

1-(3,4-Dichlorophenyl)-4-((5-isopropyl-2-methylphenyl)sulfonyl)piperazine is a synthetic piperazine derivative characterized by a 3,4-dichlorophenyl group at the 1-position and a sulfonyl-linked 5-isopropyl-2-methylphenyl substituent at the 4-position of the piperazine ring. The 3,4-dichlorophenyl moiety is a common pharmacophore in bioactive molecules, often associated with receptor binding and cytotoxicity . The sulfonyl group enhances solubility and modulates interactions with biological targets, as seen in sigma receptor ligands and topoisomerase inhibitors .

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)-4-(2-methyl-5-propan-2-ylphenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24Cl2N2O2S/c1-14(2)16-5-4-15(3)20(12-16)27(25,26)24-10-8-23(9-11-24)17-6-7-18(21)19(22)13-17/h4-7,12-14H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYQZJQYCHNPQHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-4-((5-isopropyl-2-methylphenyl)sulfonyl)piperazine typically involves multiple steps:

Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

Introduction of the Dichlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where the piperazine nitrogen attacks a 3,4-dichlorobenzene derivative.

Sulfonylation: The final step involves the sulfonylation of the piperazine derivative using a sulfonyl chloride, such as 5-isopropyl-2-methylbenzenesulfonyl chloride, under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing cost-effective reagents and catalysts to minimize production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)-4-((5-isopropyl-2-methylphenyl)sulfonyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide under appropriate conditions.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Halogenating agents, nitrating agents, or organometallic reagents under controlled temperatures and solvents.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the specific reagents used.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-4-((5-isopropyl-2-methylphenyl)sulfonyl)piperazine has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-4-((5-isopropyl-2-methylphenyl)sulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with protein active sites, potentially inhibiting enzyme activity or modulating receptor functions. The dichlorophenyl group may enhance binding affinity through hydrophobic interactions and halogen bonding.

Comparison with Similar Compounds

Key Observations :

Cytotoxicity and Anticancer Activity

Anti-inflammatory Activity

- Cyclizine Derivatives : Analog III (1-[3,4-dichlorophenyl]-4-[[p-isopropylphenyl][p-tolyl]methyl]-piperazine) demonstrated chronic anti-inflammatory effects in rat edema models, attributed to H1 receptor antagonism .

Physicochemical Properties

*Estimated using analogous compounds.

Trends :

Biological Activity

1-(3,4-Dichlorophenyl)-4-((5-isopropyl-2-methylphenyl)sulfonyl)piperazine is a piperazine derivative that has garnered attention due to its potential biological activities. This compound features a dichlorophenyl moiety and a sulfonyl group, which are known to influence its pharmacological properties. Research into its biological activity encompasses various fields, including antitumor, anti-inflammatory, and antimicrobial effects.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 440.6 g/mol. Its structure includes a piperazine ring substituted with both a dichlorophenyl group and an isopropyl-2-methylphenyl sulfonyl group.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 440.6 g/mol |

| CAS Number | 1013819-10-7 |

Antitumor Activity

Recent studies have highlighted the potential of piperazine derivatives, including this compound, as antitumor agents. The mechanism of action often involves the inhibition of key signaling pathways associated with cancer proliferation.

- Inhibition of Tumor Growth : Research indicates that derivatives similar to this compound exhibit significant inhibitory effects on various cancer cell lines, including breast and lung cancers. For instance, compounds with similar structures have shown IC50 values in the micromolar range against human cancer cell lines such as MCF-7 and A549 .

- Synergistic Effects : Some studies have explored the combination of this compound with established chemotherapeutics like doxorubicin. Results suggest enhanced cytotoxicity when used in combination, indicating a potential for improved therapeutic efficacy in resistant cancer types .

Anti-inflammatory Activity

The anti-inflammatory properties of piperazine derivatives are also noteworthy. Compounds within this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX-1 and COX-2).

- Mechanism of Action : The sulfonamide functionality may contribute to anti-inflammatory effects by modulating immune responses and reducing oxidative stress .

- Clinical Relevance : This activity is particularly relevant for conditions such as rheumatoid arthritis and other chronic inflammatory diseases where inflammation plays a critical role in pathogenesis.

Antimicrobial Activity

Antimicrobial properties have been attributed to various piperazine derivatives, including this compound.

- Broad Spectrum : Studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, as well as some fungal strains .

- Potential Applications : The antimicrobial activity suggests potential applications in treating infections caused by resistant strains of bacteria, which is increasingly important in clinical settings.

Case Studies

Several case studies illustrate the biological activity of this compound:

- Case Study 1 : A study evaluated the cytotoxic effects of various piperazine derivatives against human breast cancer cell lines. The results demonstrated that compounds similar to 1-(3,4-Dichlorophenyl)-4-((5-isopropyl-2-methylphenyl)sulfonyl)piperazine exhibited significant dose-dependent cytotoxicity, with enhanced effects noted when combined with conventional chemotherapeutics .

- Case Study 2 : In another investigation focusing on anti-inflammatory properties, researchers found that the compound significantly reduced levels of inflammatory markers in animal models of arthritis, suggesting its potential for therapeutic use in inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.